![molecular formula C22H28N6O B5538353 2-(1H-indol-3-yl)-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5538353.png)
2-(1H-indol-3-yl)-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as N-(pyridin-4-yl)-(indol-3-yl)alkylamides, involves multiple steps, including indolization under Fischer conditions and the Japp-Klingemann method, followed by amidification through condensation reactions. These processes yield a variety of compounds with different substituents, demonstrating the versatility and complexity of synthesizing acetamide derivatives (Menciu et al., 1999).
Molecular Structure Analysis
The molecular structure of related compounds often features a core acetamide group, with various substituents affecting their conformation and properties. Studies involving X-ray crystallography and spectroscopy methods can reveal detailed insights into the nonplanar conformations and intramolecular interactions, such as hydrogen bonding, that stabilize these molecules' structures (Subasri et al., 2016).
Chemical Reactions and Properties
Acetamide derivatives undergo a range of chemical reactions, influenced by their functional groups and molecular structure. Reactions such as cyclization, aminolysis, and amidification are common, leading to the formation of diverse compounds with varying chemical properties. The presence of substituents like pyrimidinyl groups can introduce additional reactivity, facilitating the synthesis of complex molecules (Roberts et al., 1994).
Scientific Research Applications
Antiallergic and Anti-inflammatory Agents
Research has identified compounds structurally related to the specified chemical as potential antiallergic agents. For instance, N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have been synthesized and evaluated for their antiallergic potency. One specific compound in this series demonstrated significant potency in inhibiting histamine release and interleukin production, indicating potential as a novel antiallergic compound (Cecilia Menciu et al., 1999).
Antimicrobial Activity
Compounds with a similar chemical framework have been assessed for antimicrobial properties. A study on pyrimidinone and oxazinone derivatives fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine as starting material revealed that these compounds possess good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Aisha Hossan et al., 2012).
Insecticidal Properties
Innovative heterocycles incorporating a thiadiazole moiety, synthesized from a compound similar to the one , have been evaluated against the cotton leafworm, Spodoptera littoralis. This research indicates the potential of these compounds to serve as effective insecticidal agents, providing a new avenue for pest control strategies (A. Fadda et al., 2017).
Analgesic Activities
Another study explored the analgesic potential of new 4(1H)-Pyridinone derivatives, indicating that compounds structurally related to the queried chemical can exhibit higher analgesic activities than acetylsalicylic acid. This suggests their utility in developing new pain management solutions (M. Aytemi̇r et al., 1999).
Anticancer Activity
5-Deaza analogues of aminopterin and folic acid, which share a core structural similarity with the target compound, have been synthesized and shown to exhibit significant anticancer activity both in vitro and in vivo. These findings highlight the potential therapeutic applications of such compounds in treating cancer (T. Su et al., 1986).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O/c1-16-13-20(28-11-5-2-6-12-28)27-22(26-16)24-10-9-23-21(29)14-17-15-25-19-8-4-3-7-18(17)19/h3-4,7-8,13,15,25H,2,5-6,9-12,14H2,1H3,(H,23,29)(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSWCPYUFNLYFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)CC2=CNC3=CC=CC=C32)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)acetamide |
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